molecular formula C19H31NO6 B5114141 2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5114141
M. Wt: 369.5 g/mol
InChI Key: ZVOCWPVVODPCSX-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with a unique structure that includes both amine and oxalic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-propan-2-ylphenol with ethylene oxide to form 2-(3-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired amine compound. The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyphenyl)propan-2-amine
  • 2-(4-Methoxyphenyl)propan-2-amine
  • 2-(2-Fluorophenyl)propan-2-amine

Uniqueness

2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific structural features, including the presence of both phenoxy and ethoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14(2)15-7-6-8-16(13-15)20-12-11-19-10-9-18-17(3,4)5;3-1(4)2(5)6/h6-8,13-14,18H,9-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOCWPVVODPCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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